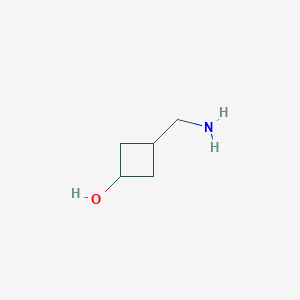

3-(Aminomethyl)cyclobutanol

説明

Structure

3D Structure

特性

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAINJWHBAJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300679 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-04-6, 917827-91-9, 167081-42-7 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl Cyclobutanol

Stereoselective Synthesis Pathways to 3-(Aminomethyl)cyclobutanol and its Stereoisomers

The synthesis of this compound and its various stereoisomers is a significant challenge in organic chemistry, addressed by several sophisticated methodologies. These pathways allow for controlled access to specific stereochemical configurations, which are crucial for their application as building blocks in medicinal chemistry.

Mitsunobu Reaction Routes and Benzyl (B1604629) Protection Strategies for trans-3-Amino Cyclobutanol (B46151) Derivatives

A robust and high-yielding route for preparing trans-3-amino cyclobutanol derivatives leverages the Mitsunobu reaction for stereochemical inversion. This strategy typically begins with a cis-configured precursor, such as cis-3-dibenzylaminocyclobutanol. vulcanchem.comgoogle.com The use of a dibenzylamino group serves as a reliable protection strategy for the amine functionality throughout the initial synthetic steps.

The core of this method is the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols with a clean inversion of stereochemistry. organic-chemistry.org In this sequence, the cis-alcohol is treated with triphenylphosphine (B44618) (PPh3) and a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of a carboxylic acid (e.g., benzoic acid). google.com This process forms a trans-ester intermediate. google.com

Following the stereochemical inversion, the ester group is removed via alkaline hydrolysis using reagents such as sodium hydroxide (B78521) or potassium hydroxide. google.com The final step involves the removal of the benzyl protecting groups through catalytic hydrogenolysis. This is typically achieved using a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide, under hydrogen pressure to yield the final trans-3-aminocyclobutanol. google.com This multi-step process has demonstrated total molar yields exceeding 70%, highlighting its efficiency and potential for scalability. vulcanchem.com

Table 1: Detailed Reaction Conditions for Mitsunobu-Based Synthesis of trans-3-Aminocyclobutanol

| Step | Reaction Type | Key Reagents & Catalysts | Solvents | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|---|

| 1 | Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Benzoic Acid | Tetrahydrofuran (THF) | 0–10 | Atmospheric |

| 2 | Alkaline Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | THF, Water | Reflux (~65-80) | Atmospheric |

| 3 | Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) or Palladium Hydroxide | Methanol, Ethanol, Isopropanol | 30–45 | 0.5–1.5 |

Data sourced from multiple references. google.com

Cyclization Reactions Initiated from Substituted Cyclobutanones and Amine Precursors

The synthesis of this compound can be achieved through cyclization reactions starting from appropriately substituted cyclobutanone (B123998) precursors. One common approach involves the reaction of a cyclobutanone derivative with an amine source, followed by a reduction step. For instance, a starting material like 3-oxocyclobutanecarboxylic acid or its derivatives can be used. google.comcymitquimica.com The reaction with an amine or ammonia (B1221849), often under conditions that favor imine formation, sets the stage for introducing the nitrogen atom. Subsequent reduction of the ketone and/or other functional groups leads to the desired cyclobutanol amino derivative. The stereochemical outcome of the reduction step can often be controlled by the choice of reducing agent and reaction conditions.

Photochemical [2+2] Cycloaddition Approaches for Cyclobutane (B1203170) Amino Acids

Photochemical [2+2] cycloaddition reactions represent a powerful and versatile tool for constructing the cyclobutane ring system found in cyclobutane amino acids and their derivatives. universite-paris-saclay.fr This strategy is particularly effective for creating strained four-membered rings with high stereocontrol. researchgate.net

One prominent approach involves the visible light-mediated [2+2] cycloaddition of α,β-dehydroamino acids with styrene-type olefins. nih.govacs.org This method utilizes a triplet energy transfer catalyst, such as [Ir(dFCF₃ppy₂)dtbpy]PF₆, to facilitate the reaction under mild conditions, providing access to a variety of substituted cyclobutane α-amino acids. nih.govresearchgate.net Another strategy employs the photosensitized [2+2] cross-cycloaddition of allylidene-5(4H)-oxazolones, using a ruthenium-based photosensitizer to generate unstable cyclobutane-bis(oxazolones), which can then be converted to stable cyclobutane bis(amino acids). dntb.gov.uamdpi.com

A highly effective strategy for synthesizing stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, a close analogue of this compound, starts with a chiral unsaturated γ-lactam. universite-paris-saclay.fr A photochemical [2+2] cycloaddition with ethylene (B1197577) creates the four-membered ring exclusively in a cis configuration. The resulting diastereomers can be separated, and subsequent chemical transformations, including base-mediated lactam hydrolysis, yield the enantiomerically pure cis target structures. universite-paris-saclay.frresearchgate.net

Reductive Amination Strategies for Cyclobutanol Amino Derivatives

Reductive amination is a widely used and efficient method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction is highly applicable to the synthesis of cyclobutanol amino derivatives, starting from cyclobutanone precursors. The process involves the reaction of a ketone, such as a 3-oxocyclobutane derivative, with an amine or ammonia to form an intermediate imine or enamine. wikipedia.orgresearchgate.net This intermediate is then reduced in situ by a reducing agent to form the final amine.

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com This one-pot procedure is highly valued for its operational simplicity and efficiency. wikipedia.org For example, the synthesis of cis-3-[(Dimethylamino)methyl]cyclobutanol can be achieved through the reductive amination of a suitable cyclobutanone derivative. The stereoselectivity of the reduction can often be influenced by the steric bulk of the reactants and the specific reducing agent employed.

Formal [3+1]-Cycloaddition Reactions Towards Borylated Cyclobutanols

A novel and indirect route to functionalized cyclobutanols involves a formal [3+1]-cycloaddition to create 3-borylated cyclobutanols. rsc.orgresearchgate.net These borylated intermediates are highly valuable as the boron moiety serves as a versatile synthetic handle for subsequent chemical transformations, including the introduction of an aminomethyl group through C-N bond-forming reactions. nih.govsemanticscholar.org

This synthetic approach utilizes the reaction between readily accessible 1,1-diborylalkanes and epihalohydrins (or epoxy alcohol derivatives). rsc.orgnih.gov The reaction proceeds with high levels of stereospecificity, particularly when using 1-substituted epibromohydrins, yielding highly substituted borylated cyclobutanols as single diastereomers. rsc.org Furthermore, the use of enantioenriched epihalohydrins leads to enantioenriched cyclobutanol products with excellent enantiospecificity (>98%). researchgate.netresearchgate.net While this method does not directly produce the amino derivative, the resulting 3-borylated cyclobutanol is a key precursor. The boronic ester (Bpin) group can be converted into an amino group through established cross-coupling methodologies, providing a strategic pathway to the target compound. rsc.orgsemanticscholar.org

Gabriel Amine Synthesis Applied to Aminomethylated Bicyclo[1.1.0]butanes

A specialized and innovative application of the Gabriel amine synthesis has been developed to produce aminomethylated bicyclo[1.1.0]butanes (BCBs), which are structurally related, highly strained scaffolds. acs.orgresearchgate.net This method represents a "shapeshifting" synthesis, where a bicyclo[1.1.1]pentane (BCP) framework rearranges into a bicyclo[1.1.0]butane core during the reaction. acs.orgacs.org

The process starts with an iodo-bicyclo[1.1.1]pentane (iodo-BCP) bearing an electron-withdrawing group, such as a carboxamide. chemrxiv.org This substrate reacts with potassium phthalimide (B116566) in a polar aprotic solvent. acs.org The reaction proceeds through a substitution accompanied by a skeletal rearrangement to form a phthalimide-substituted bicyclo[1.1.0]butane. researchgate.netchemrxiv.org The final primary amine is then liberated from the phthalimide intermediate by hydrazinolysis. chemrxiv.orgchemrxiv.org This unique adaptation of a classic reaction provides access to aminomethyl-BCBs, demonstrating a novel strategy for constructing complex, sp³-rich amine-containing molecules. acs.orgfigshare.com

Photoredox-Catalyzed Strain-Release/nih.govnih.gov-Rearrangement Cascade for Polysubstituted Cyclobutanes

A significant challenge in organic synthesis is the modular and direct creation of densely substituted cyclobutanes. rsc.org A recently developed photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade (SRRC) offers an effective solution for synthesizing polysubstituted cyclobutanes. rsc.orgnih.gov This methodology utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors. rsc.orgnih.gov

The reaction proceeds under mild conditions and demonstrates good functional group tolerance, allowing for the synthesis of a diverse array of 1,1,3- and 1,1,2-trisubstituted cyclobutanes that contain a unique non-natural amino acid scaffold. rsc.orgnih.gov Mechanistic studies have highlighted the crucial role of the silylketene acetal (B89532) intermediate and have provided insights into the origin of the observed diastereoselectivity. rsc.org This strategy represents a powerful tool for accessing structurally complex cyclobutane derivatives with potential applications in drug discovery, as demonstrated by preliminary anticancer assessments of some of the synthesized compounds. rsc.orgnih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The presence of both an aminomethyl and a hydroxyl group on the cyclobutane ring of this compound provides a rich platform for a wide range of chemical modifications. These functional groups can be manipulated to create a diverse library of derivatives for various research applications.

Enhancing Nucleophilicity via the Aminomethyl Moiety for Peptide Coupling Reactions

The aminomethyl group in this compound significantly enhances its nucleophilicity, making it a valuable component in peptide coupling reactions. This increased reactivity of the primary amine facilitates the formation of amide bonds with carboxylic acids or their activated derivatives. The use of coupling reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can promote these reactions efficiently. researchgate.net The resulting peptide-cyclobutane hybrids are of interest in the development of peptidomimetics with enhanced metabolic stability.

| Coupling Reagent Class | Examples | Application Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Commonly used for amide and ester formation. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. peptide.com |

| Uronium/Guanidinium Salts | HATU, HBTU, COMU | Fast reacting with less epimerization. peptide.com |

| Others | TSTU, TNTU | Useful for specialized applications, including aqueous couplings. peptide.com |

Exploration of Aminomethyl and Hydroxyl Group Reactivity in Complex Molecule Synthesis

The dual functionality of this compound allows for its participation in a variety of complex synthetic sequences. The amino group can act as a nucleophile in substitution reactions, while the hydroxyl group can be involved in oxidations, esterifications, or serve as a leaving group. smolecule.com For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl site. Subsequent deprotection of the amine allows for further functionalization, enabling the synthesis of intricate molecules with precisely controlled architecture. The strained cyclobutane ring itself can also undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds.

Preparation of Functionalized Derivatives for Specific Research Applications

The strategic functionalization of this compound allows for the creation of derivatives tailored for specific research purposes. For example, the introduction of a 4-bromophenyl group at the 3-position yields 3-(aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol, a building block that can be further modified via cross-coupling reactions. chemscene.com Similarly, the synthesis of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one provides a scaffold that could be utilized in the development of novel materials or as a probe in biochemical studies. smolecule.com These examples highlight the modularity of the this compound core in generating diverse chemical entities.

| Derivative | Potential Application |

| 3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol chemscene.com | Intermediate for cross-coupling reactions |

| 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one smolecule.com | Scaffold for medicinal chemistry and material science |

| Boc-protected cis-3-(aminomethyl)cyclobutylamine | Intermediate for sequential functionalization |

Manipulation of Stereochemical Centers for Targeted Derivative Synthesis

The stereochemistry of the substituents on the cyclobutane ring plays a critical role in determining the biological activity and physical properties of the resulting molecules. The synthesis of stereochemically pure derivatives of this compound is therefore of significant interest. Stereoselective synthetic methods, such as those employing chiral auxiliaries or enantioselective catalysts, can be used to control the absolute and relative configuration of the stereocenters. nih.govethz.ch For example, the Mitsunobu reaction can be employed for stereoinversion of a hydroxyl group, allowing access to different stereoisomers. The ability to manipulate these stereocenters is crucial for the rational design of molecules with specific three-dimensional structures for targeted biological interactions.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and controlling product outcomes. Theoretical calculations, such as those based on density functional theory (DFT), are powerful tools for investigating reaction pathways and transition states. sumitomo-chem.co.jp For instance, in the photoredox-catalyzed SRRC, computational studies have helped to explain the origin of the observed diastereoselectivity by analyzing the steric repulsion effects in the transition states of the nih.govnih.gov-rearrangement. rsc.org Similarly, mechanistic investigations of ring-contraction reactions for cyclobutane synthesis have suggested the involvement of 1,4-biradical intermediates. nih.gov These insights are invaluable for the development of new and improved synthetic methods.

Mechanistic Investigations of Cyclobutane Ring Formation Reactions

The construction of the cyclobutane ring, a strained four-membered carbocycle, is a pivotal step in the synthesis of this compound and its derivatives. vulcanchem.comresearchgate.net The inherent ring strain of approximately 110 kJ/mol significantly influences the reactivity and the mechanistic pathways of its formation. vulcanchem.com Several mechanistic approaches have been explored, including cycloadditions, ring expansions, and intramolecular cyclizations.

One of the most prominent methods for forming cyclobutane rings is the [2+2] cycloaddition of alkenes. acs.orgharvard.edu This reaction can be initiated photochemically, often employing a sensitizer (B1316253) to facilitate the reaction under visible light, which is considered a milder and more selective approach than using powerful UV lamps. acs.orgrsc.orgnih.gov The mechanism of photocatalyzed [2+2] cycloadditions often involves an energy transfer from an excited photocatalyst to an alkene substrate. nih.gov For instance, iridium and ruthenium-based photocatalysts have been successfully used. nih.govorganic-chemistry.org The reaction can proceed through the formation of a radical anion intermediate upon one-electron reduction of an enone substrate, which then undergoes cycloaddition. organic-chemistry.org Detailed mechanistic studies have shown that these reactions can occur via a triplet-born radical pair after electron transfer from the substrate to the triplet state of the catalyst. uni-regensburg.de

Intramolecular cyclization represents another key strategy. For example, the treatment of diethyl cinnamylmalonate with sodium hydride can induce cyclization through an intramolecular nucleophilic attack to yield a substituted cyclobutane. vulcanchem.com Palladium-catalyzed intramolecular Heck reactions of 1,5-diene-2-yl triflates have also been investigated, though in some cases, these are side reactions rather than the main pathway to cyclobutane products. nih.gov Mechanistic studies involving deuterated substrates have helped to elucidate the stereochemical course of these reactions, indicating a net anti-addition to the alkene. nih.gov The initial step is often the oxidative addition of an alkenyl triflate to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. nih.gov

Ring expansion reactions provide an alternative route. For instance, a Rh(II)-catalyzed cyclopropanation followed by a Ag(I)-catalyzed regioselective and stereospecific ring expansion of a cyclopropyl (B3062369) carbene can afford a cyclobutenoate. nih.gov Computational studies have been employed to understand the complex reaction pathways, such as the formation of a trans-cyclobutane ring junction through a distorted entropic intermediate, followed by ring expansion. researchgate.net

Recent advances have also explored radical-mediated ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs). researchgate.netnih.gov These reactions, however, can sometimes suffer from poor diastereoselectivity. researchgate.netnih.gov Mechanistic investigations into Lewis acid-catalyzed ring-opening of BCBs have shown that the reaction can proceed through a bicoordinated bismuth complex, leading to trisubstituted cyclobutanes with high diastereoselectivity. nih.gov

Below is a table summarizing key mechanistic features of different cyclobutane ring formation reactions.

| Reaction Type | Key Mechanistic Feature | Catalyst/Reagent Example | Intermediate Species | Ref |

| [2+2] Photocataloaddition | Energy transfer from excited photocatalyst | [Ir(dFCF3ppy2)dtbpy]PF6 | Triplet-born radical pair | nih.govuni-regensburg.de |

| Intramolecular Cyclization | Intramolecular nucleophilic attack | Sodium Hydride | Carbanion | vulcanchem.com |

| Palladium-Catalyzed Cyclization | Oxidative addition and migratory insertion | Pd(OAc)2 / P(tBu)3 | Organopalladium complex | nih.gov |

| Ring Expansion | Cyclopropyl carbene rearrangement | Ag(I) salts | Carbene/Carbenoid | nih.gov |

| BCB Ring-Opening | Lewis acid-catalyzed C-C bond cleavage | Bi(OTf)3 | Bicoordinated bismuth complex | nih.gov |

Stereochemical Outcomes and Diastereoselectivity in Synthetic Routes

The stereochemistry of this compound, particularly the relative orientation of the aminomethyl and hydroxyl groups (cis or trans), is crucial for its biological activity and applications. vulcanchem.comsmolecule.com Synthetic routes are often designed to control these stereochemical outcomes, achieving high diastereoselectivity.

A common strategy to obtain the trans isomer involves a Mitsunobu reaction , which proceeds with an inversion of stereochemistry. For example, cis-3-dibenzylaminocyclobutanol can be converted to its trans ester derivative using triphenylphosphine and diethyl azodicarboxylate, followed by hydrolysis to yield trans-3-dibenzylaminocyclobutanol. vulcanchem.comgoogle.com This method has been reported to produce the trans product with a total molar yield exceeding 70%. vulcanchem.comgoogle.com

Reductive amination of a cyclobutanone precursor is another method where stereoselectivity can be controlled. The use of chiral catalysts, such as Ru-BINAP complexes, can enforce a specific configuration, like the trans-configuration.

Photocatalyzed [2+2] cycloadditions can also exhibit high diastereoselectivity. For instance, the cycloaddition of dehydroamino acids with styrene (B11656) derivatives using an iridium photocatalyst has been shown to produce cyclobutane α-amino acids with a diastereomeric ratio (d.r.) of up to 8:1. nih.govsmolecule.com The diastereoselectivity in these reactions can be influenced by the steric demand of the substituents on the reacting alkenes. acs.org

The ring-opening of bicyclo[1.1.0]butanes (BCBs) has been developed into a highly diastereoselective method for synthesizing functionalized cyclobutanes. Lewis acid-catalyzed reactions of BCBs with nucleophiles like 2-naphthols can yield trisubstituted cyclobutanes with high diastereoselectivity. nih.gov Similarly, the reaction of bicyclo[1.1.0]butyl boronate complexes with electrophiles provides 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the diastereoselective synthesis of complex cyclobutanes. acs.orgnih.gov By using a directing group, it is possible to install functionality in a facially controlled manner, guided by a pre-existing stereocenter. acs.org This strategy simplifies the challenge of controlling stereochemistry in unsymmetrical cyclobutane products. nih.gov

The following table presents data on diastereoselectivity for various synthetic routes leading to cyclobutane derivatives.

| Synthetic Method | Starting Material | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Mitsunobu Reaction | cis-3-Dibenzylaminocyclobutanol | trans-3-Dibenzylaminocyclobutanol | High (inversion) | vulcanchem.comgoogle.com |

| [2+2] Photocataloaddition | Dehydroamino acid and styrene | Substituted cyclobutane α-amino acid | up to 8:1 | nih.govsmolecule.com |

| Cu(I)-catalyzed [2+2] Photocataloaddition | N-substituted imide | Lactam | 85:15 (exo/endo) | acs.org |

| Lewis Acid-catalyzed BCB Ring-Opening | Bicyclo[1.1.0]butane and 2-naphthol | Trisubstituted cyclobutane | High | nih.gov |

| Formal [3+1]-Cycloaddition | 1-Aryl-1,1-diborylalkane and epihalohydrin | 3-Borylated cyclobutanol | 6:1 | nih.gov |

Role of Catalysis and Reaction Conditions in Mechanistic Control

Catalysis and reaction conditions are instrumental in directing the mechanism of cyclobutane ring formation and subsequent transformations, ultimately influencing yield, purity, and stereochemistry. mdpi.comacs.org

In photocatalyzed [2+2] cycloadditions , the choice of photocatalyst is critical. For example, iridium complexes are often potent triplet sensitizers that facilitate energy transfer to the alkene substrate. nih.govresearchgate.net The catalyst's oxidation potential must be sufficient to convert the cyclobutane substrate. uni-regensburg.de Reaction conditions such as the solvent and concentration can be optimized to improve yields, though in some cases, these have a minimal effect compared to the choice of catalyst. nih.gov The use of a chiral Lewis acid catalyst in conjunction with photolysis can induce enantioselectivity in intramolecular [2+2] cycloadditions. rsc.org

For palladium-catalyzed reactions , the ligand plays a crucial role in controlling regioselectivity and mechanism. In the synthesis of cyclobutane derivatives via alkene difunctionalization, bulky phosphite (B83602) ligands can favor the desired cyclobutane product over other isomers. nih.gov The choice of base and the presence of additives like water can also influence the reaction pathway, distinguishing between different reductive elimination mechanisms (e.g., outer-sphere SN2 vs. inner-sphere). nih.gov In C-H functionalization reactions, a simple N-acetyl amino acid ligand can control enantioselectivity and promote the desired γ-C-H activation. nih.gov

In the Mitsunobu reaction for achieving stereochemical inversion, the condensing agent (e.g., triphenylphosphine and an azodicarboxylate) is key to the reaction's success. vulcanchem.comgoogle.com Subsequent hydrolysis under alkaline conditions is performed to cleave the ester without racemization. vulcanchem.com

The catalytic hydrogenolysis step to deprotect the amino group in the final stage of synthesis also relies on specific catalysts and conditions. Palladium on carbon (Pd/C) or palladium hydroxide are commonly used catalysts in alcoholic solvents like methanol. google.com The reaction is typically carried out under hydrogen pressure (e.g., 0.5-1.5 MPa) and at a controlled temperature (e.g., 30-45 °C) to ensure efficient and clean debenzylation. google.com

The table below highlights the role of catalysts and conditions in controlling specific synthetic outcomes.

| Reaction | Catalyst / Reagent | Reaction Condition | Controlled Outcome | Reference |

| [2+2] Photocataloaddition | Iridium complex | Visible light irradiation | High diastereoselectivity and yield | nih.gov |

| Pd-Catalyzed C-H Arylation | Pd(OAc)2 / N-Acetyl amino acid ligand | 60 °C | High enantiomeric ratio (>97:3) | nih.gov |

| Catalytic Hydrogenolysis | Palladium hydroxide | 0.5-1.5 MPa H2, 30-45 °C, Methanol | Efficient removal of benzyl protecting groups | google.com |

| Mitsunobu Reaction | Triphenylphosphine / DEAD | 0-10 °C, THF | Stereochemical inversion (cis to trans) | vulcanchem.comgoogle.com |

| Formal [3+1]-Cycloaddition | Zn(CN)2 (additive) | THF, Heat | Improved yield and diastereoselectivity | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research of 3 Aminomethyl Cyclobutanol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-(Aminomethyl)cyclobutanol and separating its isomers. walshmedicalmedia.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method due to its speed and ability to separate a wide range of compounds. walshmedicalmedia.com

A typical RP-HPLC method for purity analysis might utilize a C18 column with a mobile phase consisting of a gradient mixture of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). This setup allows for the effective separation of the main compound from any process-related impurities or degradation products. torontech.com For chiral purity analysis, specialized chiral stationary phases, such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), are necessary to resolve the enantiomers of this compound. UV detection is commonly set at 210 nm to monitor the elution of these compounds.

The validation of an HPLC method is crucial and involves assessing parameters like linearity, precision, and accuracy to ensure reliable and reproducible results. A photodiode array (PDA) detector is often used to evaluate peak purity by analyzing the ultraviolet (UV) absorbance across a peak to detect any co-eluting impurities. sepscience.com

Table 1: Example HPLC Parameters for Purity Analysis of this compound Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters XBridge C18 (4.6 × 150 mm, 3.5 µm) | |

| Mobile Phase | 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 to 50:50 gradient over 20 min) | |

| Detection | UV at 210 nm |

| Validation | Linearity (r² > 0.999), Precision (RSD < 2%), Accuracy (98–102% recovery) | |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the detailed impurity profiling of this compound. It combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. ijrti.org This hyphenated technique is highly effective for identifying and quantifying trace-level impurities that may not be detectable by UV alone. ajprd.com

LC-MS can be used to identify byproducts from the synthesis, such as cis-isomer contamination or N-methylated derivatives. The mass spectrometer provides molecular weight information of the eluting compounds, which is crucial for the tentative identification of unknown impurities. chimia.ch For definitive structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the ions of a specific impurity are isolated and fragmented to generate a characteristic fragmentation pattern that can be used to deduce its structure. chimia.ch

The development of a robust LC-MS method is critical for accurate impurity profiling, ensuring that all potential impurities present at levels above the identification threshold (typically 0.1%) are detected and characterized. ajprd.comijrpp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of this compound and its derivatives. ajprd.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the confirmation of its connectivity and stereochemistry. chemicalbook.com

In the context of this compound, NMR is particularly useful for differentiating between the cis and trans isomers. The coupling constants (J values) observed in the ¹H NMR spectrum can provide insights into the dihedral angles between adjacent protons, which differ between the two isomers. Typically, trans isomers exhibit larger vicinal coupling constants.

Furthermore, NMR can be used to monitor the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic information. This allows for the optimization of reaction conditions to maximize yield and minimize the formation of impurities. Advanced multidimensional NMR techniques can be employed for the complete structural assignment of complex molecules. acs.org

Development and Validation of Analytical Methods for Research Purity and Stability Studies

The development and validation of analytical methods are paramount for ensuring the quality and stability of this compound throughout its lifecycle. ijcrt.org Stability-indicating analytical methods (SIAMs) are specifically designed to quantify the drug substance in the presence of its degradation products, excipients, and process impurities. ijcrt.org

The process begins with forced degradation studies, where the compound is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. ijrpp.comjmpas.com These studies help to identify potential degradation pathways and the resulting degradation products. ijrpp.com An appropriate analytical technique, most commonly RP-HPLC, is then chosen and optimized to achieve adequate separation of the parent compound from all potential degradants. jmpas.comajpaonline.com

Method validation is performed according to ICH guidelines and includes the evaluation of specificity, linearity, range, accuracy, precision, and robustness. jmpas.com For instance, accelerated stability testing might involve storing samples at 40°C and 75% relative humidity for several months and analyzing them at regular intervals using a validated RP-HPLC method to monitor for any degradation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ammonium acetate |

| Acetonitrile |

Computational and Theoretical Investigations of 3 Aminomethyl Cyclobutanol

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the preferred three-dimensional arrangements (conformations) and the distribution of electrons (electronic structure) within the 3-(aminomethyl)cyclobutanol molecule. High-level ab initio methods and density functional theory (DFT) are commonly employed to model this and related cyclobutane (B1203170) derivatives. nih.govdergipark.org.tr

Computational models predict a boat-like conformation for the cyclobutane ring in some derivatives, which minimizes angle strain and allows functional groups to occupy pseudo-equatorial positions. vulcanchem.com Natural bond orbital (NBO) analysis has shown that hyperconjugative interactions, such as those between σ(CC) and σ*(CH) orbitals, are strengthened as the cyclobutane ring puckers. This suggests that electronic delocalization, rather than just torsional strain, contributes to the inversion barrier in four-membered ring systems. nih.gov

The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), are also determined through these calculations. The aminomethyl group, with its lone pair of electrons on the nitrogen atom, typically represents a region of high electron density and acts as a nucleophilic center. The hydroxyl group can act as both a hydrogen bond donor and acceptor. These electronic features are crucial for understanding the molecule's reactivity and its interactions with other molecules. vulcanchem.comvulcanchem.com

Table 1: Predicted Electronic Properties of a Substituted Cyclobutane Derivative

| Property | Predicted Value | Significance |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 46.25 Ų | Influences membrane permeability and drug absorption. |

| LogP | 1.8003 | Indicates the compound's hydrophobicity/hydrophilicity. |

| Hydrogen Bond Acceptors | 2 | Number of sites that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 2 | Number of sites that can donate a hydrogen bond. |

Data for 3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol, a related derivative. chemscene.com

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study how this compound and its analogs interact with biological targets, such as proteins and enzymes. vulcanchem.comresearchgate.net These techniques are fundamental in drug discovery, providing insights into binding affinities and mechanisms of action at the molecular level. nih.govmdpi.com

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a receptor. researchgate.net For derivatives of this compound, these simulations can reveal key interactions, such as hydrogen bonds formed by the amino and hydroxyl groups with amino acid residues in the target protein. The rigid, puckered conformation of the cyclobutane ring can influence how the molecule fits into a binding pocket, potentially enhancing its specificity and potency. vulcanchem.com

Molecular dynamics simulations build upon docking by simulating the movement of atoms in the ligand-protein complex over time. mdpi.commdpi.com This provides a dynamic view of the binding process, revealing the stability of the complex and the flexibility of both the ligand and the target. mdpi.comnih.gov For example, MD simulations can show how water molecules mediate interactions at the binding interface and how conformational changes in the protein may occur upon ligand binding. nih.gov These simulations can also be used to calculate the binding free energy, which is a theoretical measure of the affinity of the ligand for its target. researchgate.netnih.gov Such calculations have been used to compare the binding of different derivatives and to guide the design of more potent analogs. nih.gov

Table 2: Example of Molecular Docking Results for a Cyclobutane Derivative

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity | -9.0 kcal/mol | A strong predicted binding energy to the target protein. |

| Key Interactions | Hydrogen Bonding | The molecule forms stable hydrogen bonds with the active site. |

Data for a 1,3-dimethyl-5-methylidenebarbituric acid derivative prepared by cyclobutane cleavage. researchgate.net

Prediction of Reaction Pathways and Transition States in Chemical Transformations

Computational chemistry plays a crucial role in understanding and predicting the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. arxiv.org

For the synthesis of this compound and its derivatives, theoretical calculations can help optimize reaction conditions. For instance, in multi-step syntheses, such as those involving a Mitsunobu reaction for stereochemical inversion, computational models can elucidate the structure of the transition state and predict the stereochemical outcome. vulcanchem.comgoogle.com This is particularly important for controlling the cis/trans configuration of the substituents on the cyclobutane ring. google.com

The reactivity of the cyclobutane ring itself, particularly its propensity for ring-opening reactions, can also be studied computationally. openmopac.net The strain in the four-membered ring lowers the activation energy for certain transformations compared to unstrained analogs. arxiv.org Theoretical studies on the thermal decomposition of cyclobutane show that the ring-opening proceeds through a biradical intermediate, and the activation energy for this process is significantly influenced by the ring strain. arxiv.org Calculations can identify the transition state for ring-opening and predict the relative energies of different potential pathways, such as cleavage of a C-C bond versus a C-N or C-O bond in a substituted cyclobutane. kyushu-u.ac.jp

Furthermore, computational methods like Semiclassical Transition State Theory (SCTST) can be used to calculate reaction rate constants, providing a more quantitative understanding of the reaction kinetics. researchgate.net These theoretical predictions can then be compared with experimental results to validate the proposed mechanism. arxiv.org

Table 3: Calculated Activation Energies for Cycloalkane Ring Opening

| Cycloalkane | Activation Enthalpy (ΔH≠) at 298 K | Comparison |

|---|---|---|

| Cyclobutane | 62.7 kcal/mol | Lower than C-C bond dissociation in linear alkanes (~86.3 kcal/mol) due to ring strain. |

| Cyclopentane | 56.2 kcal/mol | - |

| Cyclohexane | 55.7 kcal/mol | - |

Data from CBS-QB3 calculations on unsubstituted cycloalkanes. arxiv.org

Analysis of Strain Energy and Conformational Flexibility in the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing of adjacent C-H bonds in a planar conformation). psu.edumasterorganicchemistry.com Computational methods are essential for quantifying this strain energy and understanding the conformational flexibility of the ring.

The total strain energy of cyclobutane is estimated to be around 26.3 kcal/mol. psu.edu This inherent strain is a major determinant of the molecule's chemical reactivity. masterorganicchemistry.com To relieve torsional strain, the cyclobutane ring adopts a puckered or bent conformation. researchgate.netpsu.edu The molecule rapidly inverts between two equivalent puckered conformations. High-level ab initio calculations have been used to determine the barrier to this inversion, which is a key parameter describing the ring's flexibility. nih.govresearchgate.net

For this compound, the substituents on the ring influence both the strain energy and the puckering dynamics. The size and electronic nature of the aminomethyl and hydroxyl groups will affect the preferred puckering angle and the barrier to inversion. For example, computational studies on dimethyl-substituted cyclobutanes show that substituents can significantly alter the strain energy. acs.org

The conformational space of the cyclobutane ring can be described using puckering coordinates, such as the Cremer-Pople parameters. nih.gov These parameters provide a quantitative description of the ring's shape. Molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify the low-energy conformations and the pathways between them. mdpi.com This analysis is crucial for understanding how the conformational preferences of the cyclobutane ring in this compound might affect its biological activity and material properties. nih.gov

Table 4: Strain Energies of Small Cycloalkanes

| Compound | Strain Energy (kcal/mol) | Source |

|---|---|---|

| Cyclopropane | 27.5 | psu.edu |

| Cyclobutane | 26.3 | psu.edu |

| Cyclopentane | 6.3 | psu.edu |

| Cyclohexane | 0.0 | psu.edu |

Data derived from heats of combustion. psu.edu

Biological and Pharmacological Research on 3 Aminomethyl Cyclobutanol and Its Derivatives

Mechanism of Action Studies at the Molecular and Cellular Level

The unique structural characteristics of 3-(aminomethyl)cyclobutanol, particularly its strained four-membered cyclobutane (B1203170) ring and the presence of key functional groups, have made it and its derivatives subjects of significant interest in medicinal chemistry and biological research. rsc.orgresearchgate.net These compounds are utilized as building blocks in the synthesis of bioactive molecules and are investigated for their interactions with biological targets like enzymes and receptors. The rigid cyclobutane core provides a distinct three-dimensional scaffold that influences molecular conformation and interaction with biological macromolecules. rsc.org

Derivatives of this compound have demonstrated notable enzyme inhibitory properties. Research has shown that these compounds can inhibit specific enzymes involved in various metabolic pathways, indicating their potential as modulators of cellular processes. The biological activity is largely attributed to the molecule's ability to interact with these protein targets. The aminomethyl group is crucial, as it can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes, thereby influencing binding affinity. smolecule.com The hydroxyl group can also contribute to binding through hydrogen bond formation.

The mechanism of enzyme inhibition by this compound derivatives often involves direct binding to the enzyme's active site. The cyclobutane ring structure provides a rigid framework, which affects how the molecule interacts with enzymes and receptors. The aminomethyl group, in particular, is thought to facilitate binding to the active sites on proteins, which can alter their function. evitachem.com Techniques such as molecular docking and various biochemical assays are employed to study these binding interactions and to understand how a compound's structure relates to its pharmacological profile. smolecule.com For instance, studies on derivatives containing a cyclobutylamine (B51885) moiety have confirmed its role in binding within the allosteric site of kinases like AKT. researchgate.net

Research has identified specific enzymes that are inhibited by this compound and its derivatives. This compound hydrochloride has shown inhibitory activity against several enzymes implicated in disease. vulcanchem.com For example, it inhibits Aldose Reductase, an enzyme linked to diabetic complications, Dipeptidyl Peptidase-IV, a target in type 2 diabetes treatment, and Carbonic Anhydrase II, which is relevant for conditions like glaucoma. vulcanchem.com The inhibitory potency against these enzymes has been quantified, as shown in the table below.

| Enzyme Target | Inhibitory Concentration (IC₅₀) | Therapeutic Relevance |

|---|---|---|

| Aldose Reductase | 2.5 µM | Diabetic Complications |

| Dipeptidyl Peptidase-IV (DPP-IV) | 1.8 µM | Type 2 Diabetes |

| Carbonic Anhydrase II | 5.0 µM | Glaucoma, Epilepsy |

Furthermore, derivatives have been developed to be highly selective. For example, the AKT inhibitor ARQ 092, which contains a cyclobutylamine group, shows high potency against all three AKT isoforms. researchgate.net

Kinetic studies have provided insight into how these compounds inhibit enzymes. For certain enzymes, derivatives of this compound have been shown to act via a competitive inhibition mechanism. This suggests that the compound reversibly binds to the enzyme's active site, directly competing with the natural substrate. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's normal function.

By inhibiting key enzymes, this compound and its derivatives can modulate cellular metabolic pathways. smolecule.com Metabolites act as substrates, products, and allosteric regulators of enzymes, and introducing an inhibitor can therefore have cascading effects on cellular function. frontiersin.org The inhibition of enzymes like Aldose Reductase and Dipeptidyl Peptidase-IV directly impacts metabolic pathways central to disease states. vulcanchem.com Furthermore, derivatives have been investigated for their ability to modulate tyrosine kinase signaling pathways, which are critical for cell proliferation and other functions. Some compounds containing a cyclobutane structure have also been found to influence neurotransmitter systems. smolecule.com

A significant area of research has been the development of cyclobutane-containing molecules as kinase inhibitors for cancer therapy. vulcanchem.com The serine/threonine kinases AKT1, AKT2, and AKT3 are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in human cancers and promotes cell proliferation and survival. researchgate.netkomen.org

A potent and selective allosteric inhibitor of AKT kinases, ARQ 092 (21a), features a 1-aminocyclobutyl moiety. researchgate.net This compound, identified as 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, demonstrated high enzymatic potency against all three AKT isoforms. researchgate.net Co-crystallization studies of the compound bound to full-length AKT1 confirmed an allosteric mode of inhibition and highlighted the specific role of the cyclobutylamine group in binding. researchgate.net This inhibitor was also effective against the cancer-associated AKT1-E17K mutant and inhibited the phosphorylation of the downstream target PRAS40 in cellular assays. researchgate.net

| Compound | Target Kinase | Enzymatic Potency (IC₅₀) |

|---|---|---|

| ARQ 092 | AKT1 | 4.5 nM |

| AKT2 | 16 nM | |

| AKT3 | 41 nM |

Role in Metabolic Pathway Modulation

Receptor Binding and Modulation Studies

Research into this compound and its related structures has explored their interactions with several key receptor families, investigating their binding affinities and functional effects.

Ligand Activity at G-Protein Coupled Receptors (GPCRs), e.g., Y4-receptor

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a G-protein-coupled receptor (GPCR), has been a significant target for ligands incorporating a cyclobutane moiety. researchgate.netnih.gov The Y4R and its endogenous ligand, pancreatic polypeptide (PP), are involved in appetite suppression, making them attractive targets for developing treatments for obesity. researchgate.netnih.gov

Researchers have synthesized C-terminally amidated α,γ-hexapeptides that incorporate a cyclobutane-containing amino acid. researchgate.net Specifically, two peptides with the sequence Ac-R³¹-γ-CBAA³²-R³³-L³⁴-R³⁵-Y³⁶-NH₂ were developed, where γ-CBAA represents a cyclobutane derivative. researchgate.netnih.gov The stereochemistry of the cyclobutane ring proved crucial for receptor affinity. The peptide incorporating the (1R,2S,3R)-configured 2-(aminomethyl)-3-phenylcyclobutanecarboxyl moiety (Peptide 1a) demonstrated high binding affinity to the Y4R, whereas its mirror image (Peptide 1b) showed significantly lower affinity. researchgate.netnih.gov Both peptides were found to be partial agonists at the Y4R. researchgate.netnih.gov These findings highlight that while specific interactions mimicking the native ligand are not always necessary for high affinity, they are critical for achieving maximum receptor activation. researchgate.netnih.gov

| Compound | Description | Binding Affinity (Ki) | Intrinsic Activity | Source |

|---|---|---|---|---|

| Peptide 1a | α,γ-hexapeptide with (1R,2S,3R)-2-(aminomethyl)-3-phenylcyclobutanecarboxyl moiety | 0.66 nM | 50% (Partial Agonist) | researchgate.net, nih.gov |

| Peptide 1b | α,γ-hexapeptide with the mirror image cyclobutane moiety of Peptide 1a | 12 nM | 39% (Partial Agonist) | researchgate.net, nih.gov |

Modulation of Cellular Signaling Pathways

As ligands for GPCRs, derivatives of this compound are anticipated to modulate intracellular signaling cascades. GPCRs, upon activation by a ligand, interact with heterotrimeric G proteins, leading to the exchange of GDP for GTP on the Gα subunit. pressbooks.pubub.edu This event causes the dissociation of the Gα subunit from the βγ-dimer, allowing both components to interact with and modulate the activity of various downstream effectors. ub.edu

Key signaling pathways regulated by GPCRs include:

Adenylyl Cyclase/cAMP Pathway : Agonist binding to GPCRs coupled to a Gαs protein stimulates adenylyl cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Conversely, activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase and a decrease in cAMP. nih.gov This modulation of cAMP affects the activity of protein kinase A (PKA), which has a broad range of cellular functions. nih.gov

Phospholipase C (PLC) Pathway : Activation of Gαq-coupled receptors stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). pressbooks.pub DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. pressbooks.pub

MAPK/ERK and PI3K/Akt Pathways : GPCR signaling can also transactivate receptor tyrosine kinases or utilize β-arrestin-mediated pathways to engage cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. frontiersin.orgmdpi.comscientificarchives.com These pathways are fundamental in regulating cell proliferation, survival, and gene expression. frontiersin.orgscientificarchives.com

Therefore, the binding of a this compound derivative to a specific GPCR subtype would initiate one or more of these cascades, depending on the receptor's G-protein coupling profile.

Opioid Receptor Binding Affinities

The rigid cyclobutane scaffold is a structural feature explored in the design of ligands for opioid receptors. Research on morphinan (B1239233) derivatives has shown that the nature of the N-substituent, which can include cyclobutyl groups, significantly influences receptor affinity and selectivity. researchgate.net

In one study, a cyclobutyl analogue of cyclorphan, (-)-3-hydroxy-N-cyclobutylmethylmorphinan, demonstrated high binding affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. researchgate.net Notably, this cyclobutyl derivative exhibited greater selectivity for the kappa receptor over the delta receptor when compared to its cyclopropyl (B3062369) counterpart, cyclorphan. researchgate.net This indicates that the size and conformation of the cycloalkyl group play a critical role in the interaction with the opioid receptor binding pockets. Furthermore, studies on 2,6-methano-3-benzazocines found that replacing the traditional 8-hydroxyl group with an 8-amino group could yield analogues with high, subnanomolar affinity for opioid receptors, particularly when the amino group was a secondary (hetero)arylamine. nih.gov

| Compound | N-Substituent | κ vs. μ Selectivity Ratio | κ vs. δ Selectivity Ratio | Source |

|---|---|---|---|---|

| Cyclorphan (3a) | Cyclopropylmethyl | ~2-fold | 4-fold | researchgate.net |

| Cyclobutyl Analogue (3b) | Cyclobutylmethyl | ~2-fold | 18-fold | researchgate.net |

Histamine (B1213489) H3 and H4 Receptor Ligand Investigations

The histamine H3 and H4 receptors (H3R and H4R) are GPCRs that have been targeted for the treatment of neurological and inflammatory diseases, respectively. nih.govresearchgate.net The development of ligands for these receptors often involves the exploration of diverse chemical scaffolds to achieve high affinity and selectivity. semanticscholar.org While direct investigations of this compound derivatives as histamine ligands are not prominent, the field extensively uses various cyclic moieties in ligand design.

For instance, studies have focused on benzylpiperidine and other aminoalkyl derivatives to improve drug-like properties. researchgate.netmdpi.com The core structures of many H3R and H4R ligands feature a basic amine center connected by an alkyl chain to a heterocyclic or aromatic group. mdpi.com The nature and size of the amine-containing ring (e.g., piperidine, azepane) are critical for receptor interaction. mdpi.com Given the success of varied cyclic structures in this field, the rigid and stereochemically defined cyclobutane framework represents a plausible building block for the design of novel H3R and H4R ligands.

Intermolecular Interactions: Hydrogen Bonding and Steric Factors

The binding of any ligand to its receptor is governed by a combination of intermolecular forces. For this compound and its derivatives, hydrogen bonding and steric factors are paramount.

Hydrogen Bonding : The parent compound contains both a hydroxyl (-OH) group and a primary aminomethyl (-CH₂NH₂) group. Both functional groups are potent hydrogen bond donors and acceptors. cam.ac.uk These groups can form critical hydrogen bonds with amino acid residues (such as asparagine, tyrosine, or aspartate) within the receptor's binding pocket, anchoring the ligand in a specific orientation and contributing significantly to binding affinity. amazonaws.comnih.gov In peptide derivatives, amide bonds also participate in extensive hydrogen bonding networks. researchgate.net

Steric Factors : The cyclobutane ring itself imposes significant conformational constraints. researchgate.net Unlike flexible alkyl chains, the ring structure holds the functional groups in a more defined spatial arrangement. This rigidity can be advantageous, as it reduces the entropic penalty upon binding and can lead to higher affinity and selectivity. The stereochemistry of the substituents on the cyclobutane ring (i.e., cis vs. trans isomers) is a critical steric factor that dictates how the molecule fits into the three-dimensional space of the binding pocket, as demonstrated by the different Y4R affinities of peptide stereoisomers. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationships (SPR)

SAR studies investigate how chemical structure correlates with biological activity, while SPR studies link structure to physicochemical properties.

Structure-Activity Relationship (SAR): Analysis of derivatives based on or related to the 3-(aminomethyl)cyclobutane scaffold has provided key SAR insights:

Stereochemistry is Crucial : As seen in Y4R ligands, the specific stereoisomer of the cyclobutane ring can alter binding affinity by an order of magnitude or more (e.g., Ki of 0.66 nM vs. 12 nM). researchgate.netnih.gov

Ring Size and Substitution Matter : In morphinan-based opioid ligands, changing an N-substituent from a cyclopropylmethyl to a cyclobutylmethyl group significantly altered the kappa-to-delta receptor selectivity profile. researchgate.net

Functional Group Placement : In pyrazolopyridinyl pyrimidine (B1678525) derivatives, smaller steric groups at certain positions led to better inhibitory activity, while bulky or some cyclic substitutions decreased potency. nih.gov Similarly, SAR studies of deoxynegamycin derivatives showed that modifying the side-chain length of the amino acid residue impacts biological activity. nih.gov

Bioisosteric Replacement : The 8-amino group in certain benzazocines can serve as a successful replacement for the typical 8-hydroxyl group in opioids, yielding compounds with high affinity. nih.gov

Structure-Property Relationships (SPR): The physicochemical properties of these molecules are also heavily influenced by their structure:

Metabolic Stability : The rigid cyclobutane ring is often incorporated into drug candidates to enhance metabolic stability compared to more flexible alkyl chains.

Solubility and Lipophilicity : The presence of polar, hydrogen-bonding groups like -OH and -NH₂ tends to increase water solubility. saskoer.ca Conversely, adding non-polar moieties, such as the phenyl group in the Y4R ligands, increases lipophilicity. researchgate.netnih.gov Balancing these properties is critical for achieving good "drug-likeness," as seen in the development of H3R ligands where hydrophilic moieties were introduced to improve physicochemical profiles. researchgate.net

Prodrug Potential : Esterification of carboxylic acid groups in some derivatives can create more hydrophobic prodrugs, which may improve cell permeability and subsequently increase the potency of the active compound after in-vivo hydrolysis. nih.gov

Influence of Stereochemistry on Biological Activity and Binding Affinity

The three-dimensional arrangement of atoms, or stereochemistry, in derivatives of this compound is a critical determinant of their biological activity and how they bind to molecular targets. The specific spatial orientation of functional groups on the cyclobutane ring dictates the potential for interactions with enzymes and receptors. smolecule.com The chirality, or "handedness," of these molecules is crucial for their interaction with biological targets that are themselves chiral, such as enzymes and receptors.

The configuration of substituents on the cyclobutane ring can significantly alter a molecule's polarity and its ability to cross biological barriers, such as the blood-brain barrier. For instance, different isomers can exhibit varying degrees of polarity based on the proximity of their functional groups. The enantiomeric form of a cyclobutane derivative can determine its binding affinity for specific biological targets. For example, studies on related cyclobutane compounds have shown that one enantiomer may bind with significantly higher affinity to a neurological target compared to its mirror image. vulcanchem.com This highlights the necessity of enantioselective synthesis to isolate the most pharmacologically active isomer. vulcanchem.com

In the context of drug design, the stereochemistry of cyclobutane derivatives is a key factor in optimizing their pharmacological profile. The rigid nature of the cyclobutane scaffold, combined with the specific arrangement of substituents, can lock the molecule into a conformation that is ideal for binding to a particular biological target. Computational docking studies are often used to predict how different stereoisomers will interact with a target, helping to rationalize the observed biological activities.

Comparative Analysis of cis- and trans-Isomers on Biological Efficacy

Generally, trans isomers are more stable than cis isomers due to reduced steric hindrance. mdpi.com However, the biological activity is not solely dependent on stability. In the case of 1,3-disubstituted cyclobutanes, the cis isomer can be more stable as both substituent groups can occupy equatorial positions, minimizing steric strain. doubtnut.com

The cis and trans configurations can lead to different biological outcomes. For example, in some cyclobutane-containing compounds, the cis isomer may exhibit higher polarity due to the proximity of its functional groups. This can affect properties like blood-brain barrier penetration. The spatial arrangement in trans isomers can also be crucial for activity. For instance, a trans-1,3-cyclobutyl linker was found to provide an optimal balance of rigidity and flexibility in certain kinase inhibitors, leading to improved pharmacokinetic profiles. nih.gov

Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for distinguishing between cis and trans isomers, as they exhibit different retention factors (Rf), retention times, and coupling constants, respectively.

Impact of Aminomethyl Substituent vs. Parent Amino Group on Reactivity and Biological Profile

The presence of an aminomethyl group (-CH₂NH₂) instead of a direct amino group (-NH₂) on the cyclobutane ring significantly alters the chemical reactivity and biological profile of the molecule. The aminomethyl group increases the molecular weight and steric bulk of the compound.

From a reactivity standpoint, the aminomethyl group can enhance nucleophilicity, making it particularly useful in reactions like peptide coupling. In contrast, a direct amino group on the cyclobutane ring may be more reactive in processes catalyzed by acid. The aminomethyl group can participate in various reactions, including nucleophilic substitutions, where the amino portion acts as the nucleophile. smolecule.com It can also undergo oxidation to form other derivatives.

Biologically, the aminomethyl substituent can influence how the molecule interacts with targets. The increased size and flexibility of the aminomethyl group compared to a direct amino group can affect binding to enzymes and receptors. This group can form hydrogen bonds and electrostatic interactions, which are crucial for modulating enzyme activity and receptor binding. In some instances, angiotensin (1-7) analogs containing a cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) moiety have been explored for therapeutic applications. rsc.org

Role of Cyclobutane Ring Rigidity in Molecular Interactions

The cyclobutane ring's inherent rigidity is a key feature that influences the molecular interactions of its derivatives in a biological context. vulcanchem.com This four-membered ring is characterized by significant ring strain, which limits its conformational flexibility. vulcanchem.com This rigidity helps to "lock" the molecule into a specific three-dimensional shape, which can be advantageous for binding to biological targets. biorxiv.org

By pre-organizing the pharmacophoric groups into a defined spatial arrangement, the rigid cyclobutane scaffold can reduce the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher binding affinity. biorxiv.orgvulcanchem.com This conformational constraint is a widely used strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. nih.govresearchgate.net

The defined geometry of the cyclobutane ring can also improve metabolic stability by protecting the molecule from enzymatic degradation. biorxiv.orgresearchgate.net Furthermore, the unique puckered structure of the cyclobutane ring allows for specific steric and electrostatic interactions that can enhance the pharmacological properties of a compound. researchgate.net The rigidity of the cyclobutane scaffold has been exploited in the development of various therapeutic agents, including kinase inhibitors. nih.gov

Effect of Conformational Constraint on Cell Penetration and Receptor Interaction

The conformational constraint imposed by the cyclobutane ring plays a significant role in how its derivatives penetrate cells and interact with receptors. researchgate.netresearchgate.net By reducing the molecule's flexibility, the cyclobutane scaffold can favor a bioactive conformation that is optimal for receptor binding. frontiersin.org This can lead to enhanced binding affinity and, in some cases, superactivity. scispace.com

The rigid structure can also influence cell penetration. While some studies suggest that the zwitterionic character of certain cyclobutane amino acid analogs can improve blood-brain barrier permeability vulcanchem.com, other research indicates that excessive rigidity can be detrimental to cell uptake. For example, a study on hybrid β,γ-peptidomimetics containing a rigid cyclobutane β-amino acid showed that this rigidity prevented the molecule from adopting a conformation suitable for efficient cell penetration. researchgate.net

The conformational constraints provided by the cyclobutane ring are crucial for achieving selectivity for specific receptor subtypes. By locking the molecule into a particular shape, it may bind with high affinity to one receptor while being unable to fit into the binding site of a related receptor. scispace.com This principle is fundamental in designing selective drugs with fewer off-target effects. frontiersin.org

Preclinical Investigations of Therapeutic Potential (without dosage/administration)

In Vitro Studies on Cell Lines (e.g., Cancer Cell Proliferation)

Derivatives of this compound have been the subject of in vitro studies to evaluate their potential as anticancer agents. These investigations typically involve testing the compounds against various cancer cell lines to assess their ability to inhibit cell proliferation.

For instance, some cyclobutane derivatives have shown promise as inhibitors of protein kinases, which are often dysregulated in cancer. smolecule.com One study reported that a cyclobutanol (B46151) analogue acts as a potent and selective inhibitor of TTK kinase, a protein involved in cell cycle regulation, and has entered clinical trials for cancer treatment. Other research has explored the anticancer properties of structurally related compounds, suggesting that modifications to the cyclobutane framework could enhance their efficacy against specific cancer cell lines.

In one study, a series of cyclobutane products were synthesized and tested for their inhibitory activity against various cancer cell lines, including human diffuse large B-cell lymphoma (TMD-8), mouse pancreatic ductal adenocarcinoma (KPC), and human colorectal adenocarcinoma (HCT-116). rsc.org One of the cyclobutylated amino acids, compound 31 , demonstrated superior cytotoxicity with IC₅₀ values ranging from 5.7 to 8.2 μM, indicating its potential for further development in medicinal chemistry. rsc.org

The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. pensoft.netnih.gov Studies have shown that some derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. pensoft.netmdpi.com For example, compound HB5 , a 1,2,4 triazole derivative, was found to be highly selective against Hep G2 cancer cells, causing cell cycle arrest at the S and G2/M phases and inducing apoptosis by inhibiting EGFR tyrosine kinase activity. pensoft.net

Below is a table summarizing the in vitro anticancer activity of selected cyclobutane derivatives from the literature.

Table 1: In Vitro Anticancer Activity of Selected Cyclobutane Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | IC₅₀/GI₅₀ Value |

| Compound 31 (a cyclobutylated amino acid) | TMD-8, KPC, HCT-116 | Inhibition of cell proliferation | 5.7 - 8.2 μM |

| HB5 (a 1,2,4 triazole derivative) | Hep G2 (hepatocyte carcinoma) | Cytotoxicity, cell cycle arrest, apoptosis | Low IC₅₀ |

| Compound 9e (a phosphonium (B103445) vindoline (B23647) derivative) | RPMI-8226 (leukemia) | Nanomolar anticancer activity | 20.0 nM |

| Compound 9g (a phosphonium vindoline derivative) | A2780 (ovary cancer) | Cell cycle disturbance, apoptosis, migration inhibition | 1.50–6.48 μM |

| Carboplatin derivatives (3-fluoro, 3-chloro, 3,3-difluoro) | J82 (bladder cancer), SK-OV-3, NIH:OVCAR-3 (ovarian cancer) | Antiproliferative activity | More active than carboplatin |

| Compound 4g (a 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivative) | HCT-116 (colon carcinoma) | Potent cytotoxic activity | 1.09 ± 0.17 μM |

Evaluation in Models of Neuroprotection

Research into the neuroprotective potential of this compound and its derivatives has shown promising results in various in vitro models. These compounds are often investigated for their ability to mitigate neuronal cell death induced by toxins or conditions that mimic neurodegenerative diseases.

One area of focus is the protection against oxidative stress-induced apoptosis in neuronal cells. Certain derivatives have demonstrated the capacity to shield these cells from damage. The structural characteristics of these molecules, such as the rigid cyclobutane ring and the functional amino and hydroxyl groups, are thought to play a crucial role in their interaction with biological targets, potentially modulating pathways involved in cell survival.

Studies have utilized human neuroblastoma cell lines, such as SH-SY5Y, to assess the neuroprotective effects of related compounds. nih.govmdpi.com In these models, cell damage is induced by agents like rotenone (B1679576) and oligomycin (B223565) A, which inhibit mitochondrial function and generate reactive oxygen species (ROS), creating an environment of oxidative stress. nih.govmdpi.com The ability of certain compounds to counteract this toxicity suggests a potential mechanism of action involving the preservation of mitochondrial integrity or the scavenging of ROS. For instance, some novel 1,4-dihydropyridine (B1200194) derivatives have shown neuroprotective capabilities against toxicity induced by oxidative stress, tau hyperphosphorylation, and calcium overload. mdpi.com

The N-propargylamine substructure, present in some neuroprotective drugs, is a key feature in many compounds studied for their effects on the central nervous system. nih.gov While not direct derivatives of this compound, these studies on related structures with neuroprotective properties provide a basis for understanding the potential mechanisms. nih.gov

It is important to note that the neuroprotective activity can be highly dependent on the specific chemical structure of the derivative. For example, the presence and position of substituents on the cyclobutane ring or modifications to the aminomethyl group can significantly influence the compound's efficacy. smolecule.comnih.gov

Table 1: Evaluation of Neuroprotective Effects of Related Compounds in In Vitro Models

| Compound Type | Cell Line | Toxic Stimuli | Observed Effect |

|---|---|---|---|

| 1,4-Dihydropyridine derivatives | SH-SY5Y | Rotenone/Oligomycin A, Okadaic Acid, High KCl | Demonstrated neuroprotective capacity, with some derivatives showing over 50% protection. mdpi.com |

| Chiral 1,2-amino alcohols | SH-SY5Y | Rotenone/Oligomycin A | Reduced rotenone and oligomycin A-induced damage by almost 70%. nih.gov |

| trans-3-Amino-1-methylcyclobutanol hydrochloride | Not specified | Oxidative stress | Indicated to protect neuronal cells from apoptosis. |

Investigations in Metabolic Disorder Models

The investigation of this compound and its derivatives extends to models of metabolic disorders, where their potential to modulate metabolic pathways is a key area of interest. Research suggests that these compounds could have applications in conditions such as diabetes-related complications.

The structural features of these cyclobutane derivatives, including the aminomethyl group, are thought to influence their interaction with enzymes and receptors involved in metabolic regulation. smolecule.com For instance, the aminomethyl group can enhance nucleophilicity, which may be advantageous in certain biological reactions like peptide coupling. Furthermore, the rigidity of the cyclobutane ring affects how the molecule binds to biological targets.

While direct studies on this compound in specific metabolic disorder models are not extensively detailed in the provided search results, the broader class of cyclobutane derivatives is being explored. The potential for these compounds to serve as backbones for the synthesis of more complex molecules with therapeutic effects in metabolic diseases is an active area of research. The ability to modify the core structure allows for the development of derivatives with improved metabolic stability, a desirable characteristic for potential drug candidates.

Studies on Glutamate (B1630785) Uptake in Glioma Cells

Glioma cells are known to release excessive amounts of the excitatory neurotransmitter glutamate, leading to excitotoxicity in surrounding neurons and contributing to tumor progression. mdpi.comuzh.ch This process is partly due to the reduced function of excitatory amino acid transporters (EAATs) on astrocytes, which are responsible for glutamate reuptake. mdpi.com Glioma cells themselves can release glutamate through mechanisms like the cystine/glutamate antiporter system Xc-. mdpi.com